7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine
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Overview
Description
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder.
Mechanism of Action
Target of Action
The primary targets of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine are the 5-HT Receptor and the Dopamine Receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other neurological functions.
Mode of Action
This compound interacts with its targets by binding to these receptors, thereby modulating their activity . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involving serotonin and dopamine neurotransmission . The downstream effects of these pathways include changes in mood, cognition, and behavior.
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at -20° C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine typically involves multiple steps, starting from the core structure of Quetiapine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Chemistry: It can be used as a reference standard or as a starting material for the synthesis of novel compounds.
Biology: The compound’s interactions with biological targets can be studied to understand its pharmacological effects and potential therapeutic uses.
Medicine: Research into its efficacy and safety as a modified antipsychotic agent can provide insights into new treatment options for psychiatric disorders.
Industry: The compound can be utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
N-desalkyl Quetiapine: A metabolite of Quetiapine with distinct pharmacological properties.
7-Benzyloxy Quetiapine: A related derivative with a benzyloxy group but without the modified ethoxyethyl side chain
Uniqueness
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and research applications. These modifications can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific investigation .
Properties
IUPAC Name |
2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQVRTWUFPAFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652463 |
Source
|
Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-97-4 |
Source
|
Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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